

Application Notes and Protocols for Cefivitri

Susceptibility Testing of Clinical Isolates

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Compound of Interest

Compound Name: **Cefivitri**

Cat. No.: **B1623600**

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Introduction

Cefivitri is a novel cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and standardized susceptibility testing is crucial for determining its efficacy against clinical isolates, guiding therapeutic decisions, and monitoring the emergence of resistance. These application notes provide detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to **Cefivitri** using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for cephalosporins.

Data Presentation: Cefivitri Susceptibility Interpretive Criteria

The following tables provide the hypothetical interpretive criteria for **Cefivitri** susceptibility testing. These values are for illustrative purposes and would typically be established through extensive clinical and microbiological studies.

Table 1: Minimum Inhibitory Concentration (MIC) Interpretive Criteria for **Cefivitri**

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacteriaceae	$\leq 8 \mu\text{g/mL}$	$16 \mu\text{g/mL}$	$\geq 32 \mu\text{g/mL}$
Pseudomonas aeruginosa	$\leq 16 \mu\text{g/mL}$	$32 \mu\text{g/mL}$	$\geq 64 \mu\text{g/mL}$
Staphylococcus aureus	$\leq 4 \mu\text{g/mL}$	$8 \mu\text{g/mL}$	$\geq 16 \mu\text{g/mL}$

Table 2: Disk Diffusion Zone Diameter Interpretive Criteria for **Cefivitri** (30 μg disk)

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacteriaceae	$\geq 21 \text{ mm}$	18-20 mm	$\leq 17 \text{ mm}$
Pseudomonas aeruginosa	$\geq 19 \text{ mm}$	16-18 mm	$\leq 15 \text{ mm}$
Staphylococcus aureus	$\geq 23 \text{ mm}$	20-22 mm	$\leq 19 \text{ mm}$

Experimental Protocols

I. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of **Cefivitri** that inhibits the visible growth of a bacterium in a liquid growth medium.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- **Cefivitri** analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Spectrophotometer

- Incubator (35°C ± 2°C)
- Sterile diluents (e.g., sterile water or saline)
- Pipettes and sterile tips

Procedure:

- Preparation of **Cefivitri** Stock Solution: Prepare a stock solution of **Cefivitri** at a concentration of 1280 µg/mL in a suitable sterile solvent. Further dilutions will be made from this stock.
- Preparation of Microtiter Plates:
 - Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
 - Prepare a working solution of **Cefivitri** at 256 µg/mL from the stock solution.
 - Add 100 µL of the 256 µg/mL **Cefivitri** working solution to well 1.
 - Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a range of **Cefivitri** concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
 - Well 11 will serve as the growth control (no antibiotic).
 - Well 12 will serve as the sterility control (no bacteria).
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
 - Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.

- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation:
 - Add 50 μ L of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
- Incubation:
 - Cover the microtiter plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Result Interpretation:
 - Following incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of **Cefivitri** at which there is no visible growth.^[4] The sterility control (well 12) should remain clear, and the growth control (well 11) should show turbidity.

II. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to **Cefivitri** by measuring the diameter of the zone of growth inhibition around a **Cefivitri**-impregnated disk.^{[6][7][8]}

Materials:

- **Cefivitri** disks (30 μ g)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Ruler or calipers for measuring zone diameters
- Forceps

Procedure:

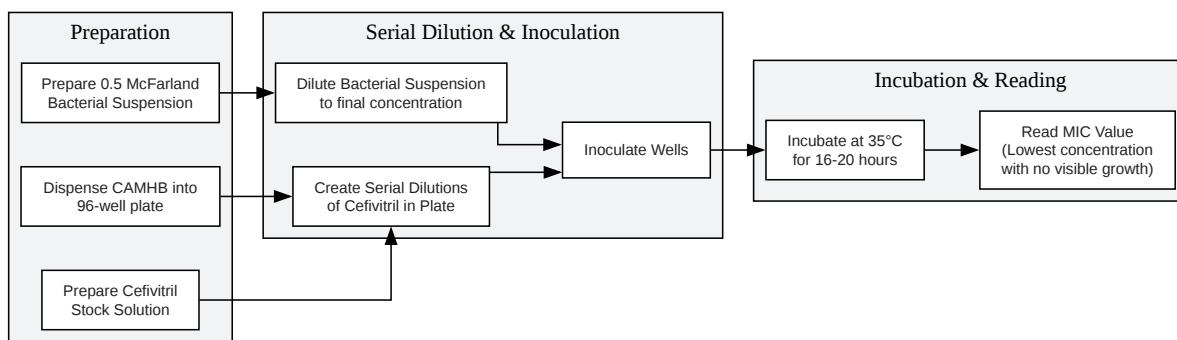
- Inoculum Preparation:
 - Prepare a bacterial inoculum as described in the broth microdilution protocol (standardized to 0.5 McFarland).
- Inoculation of Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
 - Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[6]
- Application of **Cefivitri** Disks:
 - Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
 - Using sterile forceps, apply a **Cefivitri** 30 μ g disk to the surface of the agar.
 - Gently press the disk to ensure complete contact with the agar surface.
- Incubation:
 - Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Result Interpretation:
 - After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
 - Interpret the results based on the zone diameter interpretive criteria in Table 2.

Quality Control

Quality control should be performed with each batch of susceptibility tests using standard reference strains (e.g., *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853,

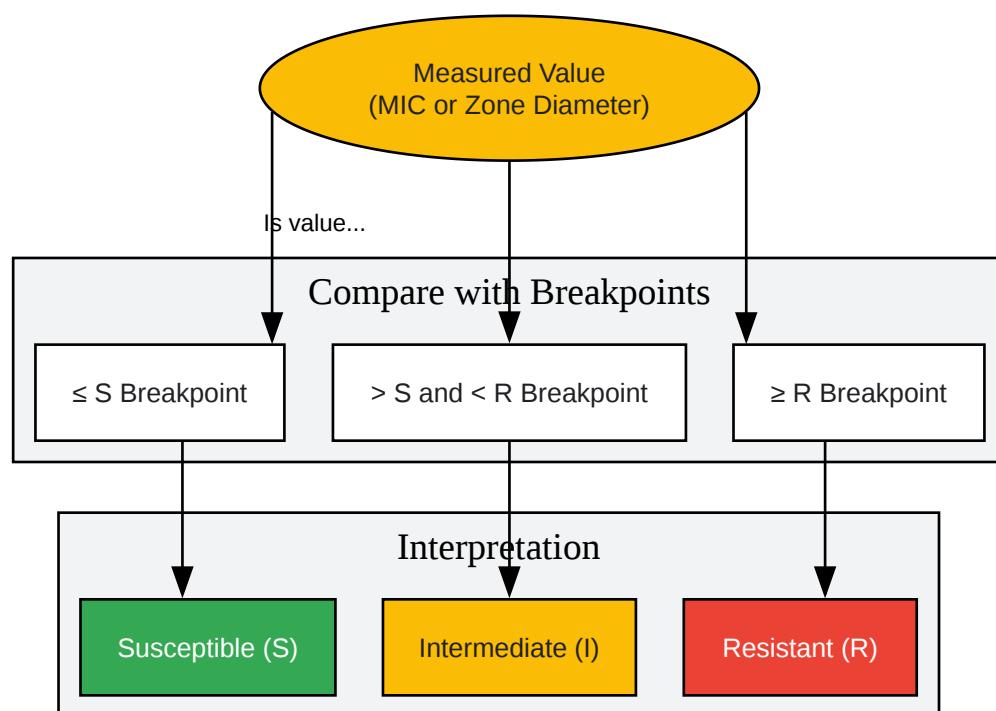
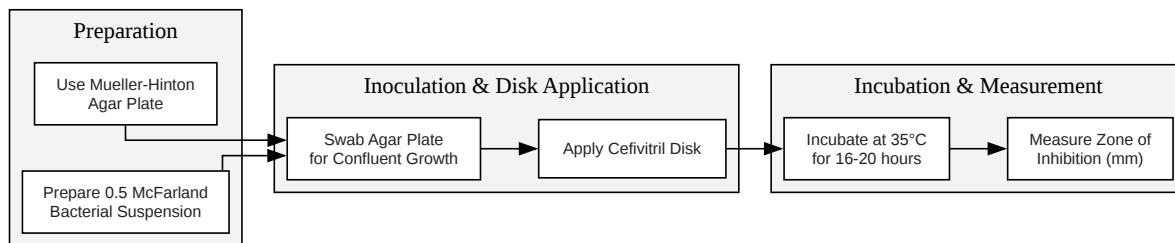
and *Staphylococcus aureus* ATCC 29213). The resulting MIC or zone diameter values should fall within the acceptable ranges established by CLSI.

Visualizations



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Caption: Workflow for Broth Microdilution MIC Testing.



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